![molecular formula C9H8N2O B1338906 8-Aminoquinolin-2(1H)-one CAS No. 53868-02-3](/img/structure/B1338906.png)
8-Aminoquinolin-2(1H)-one
Overview
Description
“8-Aminoquinoline” is a compound with the molecular formula C9H8N2. It is also known by other names such as “quinolin-8-amine” and “8-Quinolinamine”. The molecular weight of this compound is 144.17 g/mol .
Synthesis Analysis
The synthesis of 8-aminoquinoline-based compounds has been reported in several studies. For instance, one method involves the self-condensation of bifunctional 8-aminoquinoline-2-carbaldehyde templated by dysprosium (III) ions . Another method involves the preparation of these compounds starting from commercially available 8-bromo-2-methylquinoline .
Molecular Structure Analysis
The molecular structure of 8-aminoquinoline has been determined using various spectroscopic techniques. The X-ray crystal structures of complexes have also been determined to interpret the coordination behavior of the complexes .
Chemical Reactions Analysis
8-Aminoquinoline has been used in various chemical reactions. For example, it has been used in the synthesis of cyclometalated rhodium and iridium complexes . It has also been used in the ring-opening polymerization of e-caprolactone and L-lactide .
Physical And Chemical Properties Analysis
8-Aminoquinoline is a yellow solidified mass or fragments. It has a vapor pressure of 0.00055 mmHg. It belongs to the class of Nitrogen Compounds -> Quinolines . It has a melting point of 60-65 °C, a boiling point of 174 °C/26 mmHg, and a density of 1.1148 (estimate) .
Scientific Research Applications
Anticancer Research
8-Aminoquinolin-2(1H)-one derivatives have been explored for their potential in anticancer therapy. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with antitumor properties. Researchers are investigating these compounds for their efficacy and low toxicity profiles in cancer treatment .
Pharmaceutical Intermediates
This compound serves as an intermediate in pharmaceutical synthesis. Its derivatives are used to develop various drugs, thanks to the versatility of the quinoline ring which allows for multiple substitutions and modifications .
Pesticide Development
8-Aminoquinolin-2(1H)-one is utilized in the development of pesticides. Its chemical structure can be tailored to target specific pests, enhancing the effectiveness of pest control measures .
Spectrophotometric Analysis
In analytical chemistry, this compound is used in spectrophotometric methods for determining bivalent palladium. It acts as a reagent that forms a complex with palladium, which can be quantified by measuring absorbance .
Borylene Complex Synthesis
The compound has been used in preparing base-stabilized terminal borylene complexes of osmium, which are of interest in organometallic chemistry and catalysis research .
Chemical Synthesis
The aminoquinoline core is a key building block in synthetic chemistry, allowing for the creation of diverse organic molecules with potential applications across various fields of research .
Mechanism of Action
Target of Action
8-Aminoquinolin-2(1H)-one is primarily used as a molecular motif for ion sensors . The compound’s primary targets are the ions that it is designed to detect. The role of these targets varies depending on the specific ions being targeted and the context in which the sensor is used.
Mode of Action
The compound interacts with its targets (ions) through a process known as chelation . Chelation involves the formation of multiple bonds between a single central atom (in this case, the ion) and a chelating agent (the 8-Aminoquinolin-2(1H)-one). This interaction results in the formation of a cyclic structure, which can be detected and measured, allowing for the identification and quantification of the target ions .
Result of Action
The primary result of the action of 8-Aminoquinolin-2(1H)-one is the detection and quantification of specific ions. On a molecular level, this involves the formation of a chelate structure between the compound and the target ions . On a cellular level, the effects would depend on the specific ions being targeted and the context in which the sensor is used.
Future Directions
properties
IUPAC Name |
8-amino-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAGNHPWGDUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536602 | |
Record name | 8-Aminoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53868-02-3 | |
Record name | 8-Aminoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-amino-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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